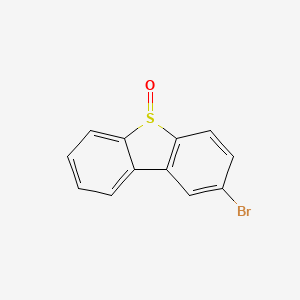
2-Bromodibenzothiophene-5-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromodibenzothiophene-5-oxide is an organosulfur compound with the molecular formula C₁₂H₇BrOS It is a derivative of dibenzothiophene, where a bromine atom is substituted at the second position and an oxygen atom is bonded to the sulfur atom, forming a sulfoxide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromodibenzothiophene-5-oxide typically involves the bromination of dibenzothiophene followed by oxidation. One common method includes:
Bromination: Dibenzothiophene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce a bromine atom at the second position.
Oxidation: The brominated product is then oxidized using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to form the sulfoxide.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromodibenzothiophene-5-oxide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfoxide group can be further oxidized to a sulfone or reduced back to a sulfide.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium thiolate or amines in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products include various substituted dibenzothiophenes.
Oxidation: Dibenzothiophene-5,5-dioxide.
Reduction: Dibenzothiophene.
Wissenschaftliche Forschungsanwendungen
2-Bromodibenzothiophene-5-oxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Wirkmechanismus
The mechanism of action of 2-Bromodibenzothiophene-5-oxide largely depends on its chemical reactivity. The bromine atom and the sulfoxide group are key functional groups that interact with various molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
Dibenzothiophene: The parent compound without the bromine and sulfoxide groups.
2-Bromodibenzothiophene: Lacks the sulfoxide group.
Dibenzothiophene-5-oxide: Lacks the bromine atom.
Uniqueness: 2-Bromodibenzothiophene-5-oxide is unique due to the presence of both the bromine atom and the sulfoxide group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C12H7BrOS |
|---|---|
Molekulargewicht |
279.15 g/mol |
IUPAC-Name |
2-bromodibenzothiophene 5-oxide |
InChI |
InChI=1S/C12H7BrOS/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)15(12)14/h1-7H |
InChI-Schlüssel |
VJGDLIVNJZMHFA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(S2=O)C=CC(=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Oxo-4,5-dihydrothieno[3,2-c]quinoline-7-carbonitrile](/img/structure/B8448982.png)
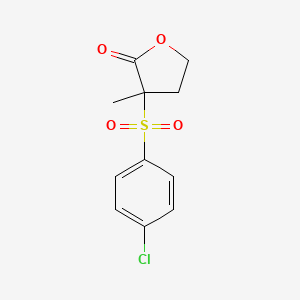
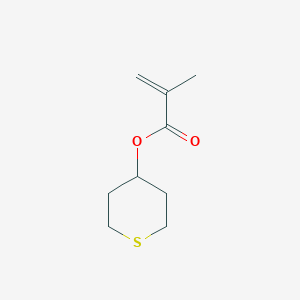
![5-(4-Bromobutoxy)benzo[d]thiazole](/img/structure/B8449000.png)
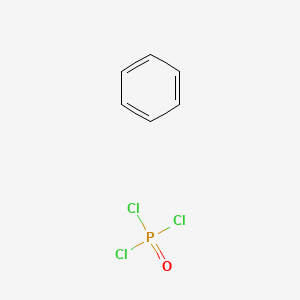

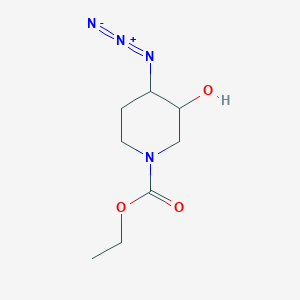

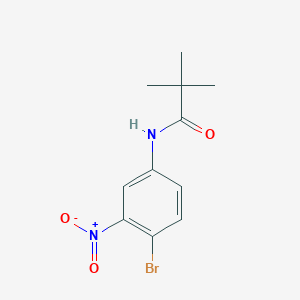
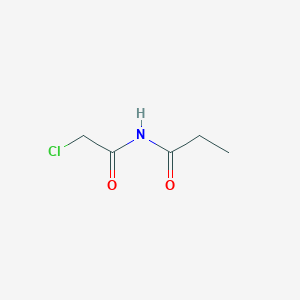
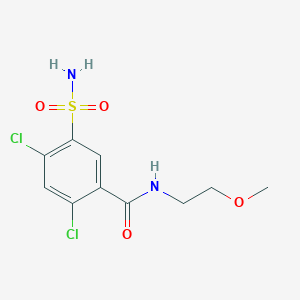
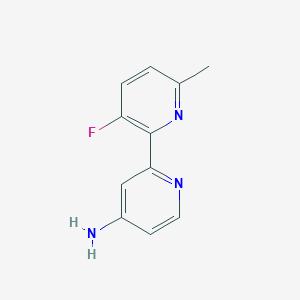
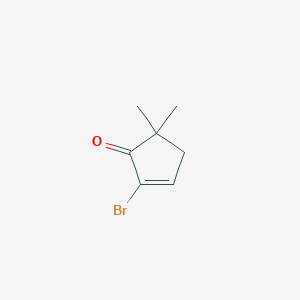
![Pyrido[2,3-b][1,4]benzoxazepin-6(5H)-one](/img/structure/B8449085.png)
